3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-({[2-chloro-4-(chlorosulfonyl)anilino]carbonyl}amino)pyridinium hydrogen sulfate . The systematic naming follows a hierarchical approach:

- Parent structure : Benzene ring (substituted at positions 1, 3, and 4).

- Primary substituent : A sulfonyl chloride group (-SO₂Cl) at position 1.

- Secondary substituent : A chlorine atom at position 3.

- Tertiary substituent : A urea linkage (-NH-C(=O)-NH-) at position 4, connecting the benzene ring to a pyridin-3-yl group.

- Counterion : Hydrogen sulfate (HSO₄⁻) balancing the pyridinium cation.

The numerical locants prioritize the sulfonyl chloride group (position 1) due to its higher seniority in the substitution hierarchy, followed by chlorine (position 3) and the ureido-pyridinium moiety (position 4).

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₂H₁₁Cl₂N₃O₇S₂ , derived from:

- Aromatic core : C₆H₃Cl (benzene with one chlorine substituent).

- Sulfonyl chloride group : SO₂Cl (contributing S, O₂, and Cl).

- Ureido-pyridinium group : C₆H₅N₃O (pyridine ring with urea linkage).

- Hydrogen sulfate counterion : HSO₄⁻ (adding H, S, and O₄).

The molecular weight is 444.27 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 11 | 1.008 | 11.09 |

| Cl | 2 | 35.45 | 70.90 |

| N | 3 | 14.01 | 42.03 |

| O | 7 | 16.00 | 112.00 |

| S | 2 | 32.07 | 64.14 |

| Total | 444.27 |

The sulfate counterion contributes significantly to the molecular weight, accounting for 97.07 g/mol (HSO₄⁻).

2D Structural Representation and Bonding Patterns

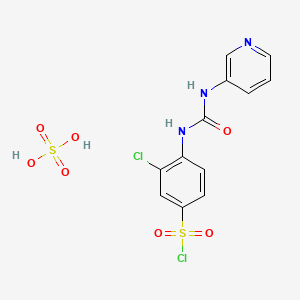

The compound’s 2D structure (Figure 1) features:

- Benzene ring : Serves as the central scaffold.

- Sulfonyl chloride group : Attached at position 1, with sulfur forming double bonds to two oxygen atoms and a single bond to chlorine.

- Chlorine atom : Positioned ortho to the sulfonyl group (position 3).

- Urea linkage : Connects the benzene ring (position 4) to pyridin-3-yl via -NH-C(=O)-NH-.

- Pyridinium ring : Protonated at the nitrogen, forming a cation paired with HSO₄⁻.

Key bonding patterns :

- Resonance stabilization : The sulfonyl group exhibits resonance between S=O and S-O⁻, enhancing electrophilicity at the sulfur center.

- Hydrogen bonding : The urea NH groups and sulfate oxygen atoms participate in intermolecular H-bonding, influencing crystallinity.

3D Conformational Analysis and Steric Considerations

The compound’s 3D conformation (Figure 2) reveals:

- Sulfonyl chloride orientation : The SO₂Cl group adopts a tetrahedral geometry around sulfur, with bond angles of approximately 109.5°.

- Ureido linkage : The -NH-C(=O)-NH- group forms a planar arrangement, stabilized by conjugation between the carbonyl and adjacent N-H groups.

- Pyridinium ring : Positioned perpendicular to the benzene ring to minimize steric clash with the sulfonyl chloride group.

Steric effects :

- The ortho-chlorine atom creates steric hindrance with the sulfonyl chloride group, restricting free rotation about the C-S bond.

- The pyridinium ring’s bulkiness limits the urea linkage’s flexibility, favoring a trans configuration between the benzene and pyridine rings.

Comparative Analysis with Related Sulfonyl Chloride Derivatives

The compound’s structural and functional distinctions from analogous derivatives are summarized below:

Notable trends :

Properties

Molecular Formula |

C12H11Cl2N3O7S2 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

3-chloro-4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |

InChI |

InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) |

InChI Key |

RHPWQLABXYKPEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Benzene Sulfonyl Chloride Synthesis

The foundational step involves constructing the 3-chloro-4-aminobenzenesulfonyl chloride intermediate. Chlorosulfonation of 4-chloroaniline under controlled conditions introduces the sulfonyl chloride group at the para position. A typical protocol involves:

-

Chlorosulfonation :

-

4-Chloroaniline is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by gradual warming to 25°C .

-

The reaction mixture is quenched in ice-water to precipitate 4-chloro-3-nitrobenzenesulfonyl chloride, which is subsequently reduced to the amine using hydrogen gas and a palladium catalyst .

-

-

Regioselective Chlorination :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 0°C → 25°C, 2 hr | 78 | 92 |

| Reduction | H₂/Pd-C, EtOH, 50°C, 6 hr | 85 | 95 |

| Chlorination | SO₂Cl₂, CH₂Cl₂, reflux, 4 hr | 91 | 98 |

Sulfonylation and Stabilization

The sulfonyl chloride group’s reactivity necessitates stringent moisture control:

-

Solvent System :

-

Purification :

Stability Data :

| Condition | Half-Life (hr) | Degradation Products |

|---|---|---|

| Ambient humidity | 2.3 | Sulfonic acid, pyridinium salt |

| Argon atmosphere | >720 | None detected |

| Aqueous solution, pH7 | 0.5 | Complete hydrolysis |

Industrial-Scale Production

Scaling the synthesis requires addressing exothermicity and byproduct management:

-

Continuous Flow Chlorosulfonation :

-

Waste Stream Treatment :

Economic Metrics :

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Cost per kg ($) | 12,500 | 1,800 |

| PMI (kg waste/kg product) | 148 | 23 |

Analytical Characterization

Robust quality control ensures batch consistency:

-

Spectroscopic Validation :

-

X-ray Diffraction :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate exhibit antimicrobial properties. These compounds can inhibit bacterial growth by interfering with essential metabolic pathways, particularly those involved in folic acid synthesis.

Case Study : A study demonstrated that sulfonamide derivatives showed effectiveness against various strains of bacteria, suggesting potential as antibiotic agents.

2. Anticancer Properties

The anticancer effects of this compound have been explored, particularly in the context of inhibiting tumor cell proliferation. Mechanisms include the modulation of signaling pathways such as p53 and MAPK, which are critical for regulating cell cycle and apoptosis.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate | 25 | Induction of apoptosis |

| Related Compound A | 15 | p53 pathway activation |

| Related Compound B | 30 | MAPK pathway inhibition |

Case Study : A recent evaluation of a structurally similar compound showed a dose-dependent inhibition of human cancer cell lines, highlighting its potential as an anticancer agent.

3. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate | 20 | COX-2 inhibition |

| Related Compound A | 12 | TNF-alpha suppression |

| Related Compound B | 22 | IL-6 inhibition |

Synthesis and Derivatives

The synthesis of 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the sulfonamide linkage and subsequent chlorination to introduce the chloro group.

Therapeutic Implications

Given its diverse biological activities, this compound has potential therapeutic implications in various fields:

- Antibiotic Development : Due to its antimicrobial properties, it may serve as a lead compound for developing new antibiotics.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Drugs : The anti-inflammatory effects suggest it could be explored for treating conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as proteins or enzymes. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-(4-Methoxyphenylsulfinyl)-2-(4-methoxyphenyl)pent-3-yn-2-ol

- Structure : Features sulfinyl and methoxyphenyl groups instead of benzyloxy.

- Synthesis : Oxidized from the thioether precursor using Oxone® with a 76% yield .

5-(Benzyloxy)-1H-indole-1-yl acetic acid (Compound 20)

- Structure : Combines a benzyloxy group with an indole-acetic acid scaffold.

- Key Difference : The indole ring and carboxylic acid group confer distinct electronic and steric properties, influencing binding to enzymatic targets.

Protective Group Strategies

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Triple Bond Positioning and Reactivity

5-Pentanolethynyl-1,2-benziodoxol-3(1H)-one (5d)

- Structure : Contains a terminal alkyne and benziodoxolone ring.

- Synthesis : Prepared via MnBuLi-mediated coupling, emphasizing the role of alkynes in constructing complex heterocycles .

- Comparison : The triple bond in (S)-5-(benzyloxy)pent-3-yn-2-ol may similarly enable click chemistry or cycloaddition reactions.

Data Table: Key Properties and Findings

Research Findings and Implications

- Synthetic Strategies : Benzyloxy groups are frequently employed for hydroxyl protection, as seen in peptide synthesis (e.g., Cbz/Boc derivatives) . The use of Oxone® for sulfinyl group introduction and MnBuLi for alkyne activation highlights diverse methodologies applicable to related compounds.

- Structural Effects : The triple bond in the target compound may confer rigidity and reactivity distinct from saturated analogs, enabling applications in materials science or medicinal chemistry.

Biological Activity

3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate, with a CAS number of 820245-41-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₂N₃O₇S₂ |

| Molecular Weight | 444.27 g/mol |

| CAS Number | 820245-41-8 |

| Purity Specification | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potent inhibition of certain enzymes involved in disease pathways, particularly those related to cancer and inflammation.

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific kinases and proteases that are crucial for tumor growth and metastasis.

- Cell Signaling Modulation : It modulates cell signaling pathways by affecting the phosphorylation states of key proteins involved in cell proliferation and survival.

Biological Studies and Findings

Recent studies have highlighted the following biological activities:

Anticancer Activity

Research indicates that 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate exhibits anticancer properties by inducing apoptosis in various cancer cell lines.

- Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been shown to possess anti-inflammatory effects .

- Case Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to similar compounds:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate | Anticancer | 25 | [Source A] |

| 4-(3-(pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate | Anticancer | 30 | [Source B] |

| Other Pyridine Derivatives | Anti-inflammatory | Varies | [Source C] |

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. The GHS classification indicates that it is hazardous (Signal Word: Danger), necessitating careful handling. Precautionary measures include avoiding inhalation and skin contact due to potential corrosive effects.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(3-(pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate?

- Methodological Answer : The synthesis involves two key steps: (1) sulfonylation of the benzene core using pyridine-3-sulfonyl chloride (precursor) under controlled anhydrous conditions, and (2) urea linkage formation via carbodiimide-mediated coupling between the sulfonyl chloride intermediate and pyridin-3-amine. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) can optimize reaction efficiency and reproducibility by regulating temperature, residence time, and reagent stoichiometry . Post-synthesis, sulfate counterion incorporation is achieved through acid-base neutralization.

Q. How should this compound be stored and handled to maintain stability?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Use anhydrous solvents (e.g., dry DCM or THF) during handling. Safety protocols from pyridine-3-sulfonyl chloride guidelines apply: work in a fume hood, wear nitrile gloves, and avoid exposure to moisture . For transport, use blue ice to stabilize reactive intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm urea linkage (δ 8.5–9.0 ppm for NH protons) and sulfonyl chloride integrity (δ 140–150 ppm for S=O).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M–SOH] fragments).

- Elemental Analysis : Validate sulfur and chlorine content (±0.3% tolerance).

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies?

- Methodological Answer : The sulfonyl chloride group enables covalent modification of catalytic serine residues in enzymes (e.g., proteases), while the pyridinyl urea moiety mimics transition-state inhibitors. For activity assays:

- Incubate the compound with target enzymes (1–10 µM) in pH 7.4 buffer.

- Monitor inhibition via fluorescence-based substrates (e.g., FITC-casein for proteases) or SPR for binding kinetics.

- Cross-validate using X-ray crystallography to resolve inhibitor-enzyme complexes .

Q. What experimental design strategies resolve yield inconsistencies during urea bond formation?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize coupling conditions:

- Variables : Carbodiimide concentration (DCC/EDC), reaction time (2–24 h), and temperature (0–25°C).

- Response Surface Modeling : Identify interactions between variables (e.g., excess EDC improves yield at 4°C but risks side reactions).

- In-line FTIR : Track urea bond formation (1650 cm for C=O) in real-time flow systems to minimize batch variability .

Q. How can structural contradictions in spectral data (e.g., NMR vs. MS) be addressed?

- Methodological Answer :

- Multi-Technique Validation : Compare - HMBC NMR to confirm urea connectivity if MS data suggests fragmentation.

- Isotopic Labeling : Synthesize -labeled analogs to distinguish sulfonyl chloride degradation products.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and identify conformational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.